molecular formula C17H13NO5 B5803044 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate

2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate

Cat. No. B5803044
M. Wt: 311.29 g/mol
InChI Key: OGHTZXZHIQOJCK-DHZHZOJOSA-N
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Description

2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPA, and it is a versatile molecule that can be used for several purposes.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it is believed to act as an electrophile and can undergo nucleophilic addition reactions with various nucleophiles. This compound can also act as a Michael acceptor and can undergo Michael addition reactions with various nucleophiles.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate are not well understood. However, it is believed to have potential applications in the field of medicinal chemistry. This compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of other compounds and can also be used as a reagent for various organic reactions. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.

Future Directions

There are several future directions for the research of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate. One potential direction is to further investigate its anticancer properties and to develop new compounds based on this molecule that can be used as cancer therapeutics. Another potential direction is to investigate its anti-inflammatory properties and to develop new compounds that can be used to treat inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate involves the reaction between 2-oxo-2-phenylethyl acrylate and 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a starting material for the synthesis of other compounds due to its versatile nature. It can also be used as a reagent for various organic reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction.

properties

IUPAC Name

phenacyl (E)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-16(14-4-2-1-3-5-14)12-23-17(20)11-8-13-6-9-15(10-7-13)18(21)22/h1-11H,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHTZXZHIQOJCK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate

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